REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].F[C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]=[O:18]>O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:15]2[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=2[CH:17]=[O:18])[CH2:4][CH2:3]1 |f:1.2.3|
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Name
|
|
Quantity
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139.5 mL
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
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145 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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73.7 mL
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Type
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reactant
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Smiles
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FC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
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700 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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EXTRACTION
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Details
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extracted with methylene chloride (2×700 mL)
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Type
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WASH
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Details
|
the combined organic layers were washed with water (2×700 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
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Name
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|
Type
|
product
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Smiles
|
CN1CCN(CC1)C1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |